molecular formula C12H13N3OS B3198252 1-Cyclopropyl-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 1011376-38-7

1-Cyclopropyl-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B3198252
CAS No.: 1011376-38-7
M. Wt: 247.32 g/mol
InChI Key: COFRZFPQNHKKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one (CAS: 1011376-38-7) is a heterocyclic compound with the molecular formula C₁₂H₁₃N₃OS and a molecular weight of 247.32 g/mol . Its structure features a pyrido[2,3-d]pyrimidin-4(1H)-one core substituted with a cyclopropyl group at position 1, a mercapto (-SH) group at position 2, and methyl groups at positions 5 and 7. The compound is synthesized via reactions involving chalcones and 6-aminothiouracil derivatives, as reported in methodologies for related pyridopyrimidinones . It is primarily utilized as a building block in pharmaceutical and chemical synthesis due to its reactive thiol group and aromatic core, enabling derivatization for drug discovery .

Properties

IUPAC Name

1-cyclopropyl-5,7-dimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-6-5-7(2)13-10-9(6)11(16)14-12(17)15(10)8-3-4-8/h5,8H,3-4H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFRZFPQNHKKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC(=S)N2C3CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopropyl-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available research on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H17N3OS
  • Molecular Weight : 311.40 g/mol
  • CAS Number : 1011376-38-7
  • Structure : The compound features a pyrido[2,3-d]pyrimidine backbone with a cyclopropyl group and a mercapto substituent.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. Research has demonstrated that these types of mercapto-pyrimidine derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This activity is often attributed to the ability of the thiol group to interact with bacterial enzymes and disrupt metabolic processes.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain. The structure-activity relationship (SAR) studies indicate that modifications in the cyclopropyl and mercapto groups can enhance inhibitory potency against COX-2, making it a candidate for further development in anti-inflammatory therapies.

Case Study 1: COX Inhibition

In a study involving derivatives of pyrido-pyrimidines, this compound was synthesized and tested for its ability to inhibit COX enzymes. The results indicated that this compound had a higher selectivity for COX-2 over COX-1, suggesting a favorable therapeutic profile for treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-selective NSAIDs .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that it exhibited significant bactericidal activity at low concentrations, highlighting its potential as a lead compound for developing new antibiotics .

Research Findings Summary

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of bacterial metabolic processes
COX InhibitionSelective inhibition of COX-2
Antibacterial EfficacyBactericidal activity against resistant strains

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-cyclopropyl-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance:

  • Case Study: A derivative of this compound demonstrated effectiveness against breast cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antiviral Properties

There is emerging evidence that pyrimidine derivatives possess antiviral activity against several viruses, including HIV and HCV. The mercapto group in this compound may enhance its interaction with viral proteins, potentially leading to:

  • Mechanism of Action: Disruption of viral replication processes through inhibition of viral enzymes.

Neuroprotective Effects

Research has suggested that similar compounds may provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress:

  • Case Study: In models of neurodegenerative diseases, such as Alzheimer's, these compounds have shown promise in protecting neuronal cells from damage.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties against a range of pathogens:

  • Study Findings: Preliminary tests indicate that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antibiotic development.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes that are crucial for various biochemical pathways:

  • Example: Inhibition of dihydrofolate reductase (DHFR), which is significant in the treatment of bacterial infections and cancer.

Comparative Analysis of Biological Activities

Activity TypeCompound TypeMechanismReference
AnticancerPyrimidine DerivativeApoptosis induction
AntiviralMercapto CompoundViral enzyme inhibition
NeuroprotectiveSimilar Pyrimidine CompoundsOxidative stress reduction
AntimicrobialVarious derivativesGrowth inhibition
Enzyme InhibitionDihydrofolate Reductase InhibitorsPathway disruption

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-cyclopropyl-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one are compared below with analogous pyridopyrimidinone derivatives, emphasizing substituent effects, synthetic pathways, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features References
This compound C₁₂H₁₃N₃OS 1-Cyclopropyl, 2-SH, 5-Me, 7-Me 247.32 High reactivity due to thiol group; used in drug candidate synthesis
1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one C₁₁H₁₃N₃OS 1-Ethyl, 2-SH, 5-Me, 7-Me 235.31 Longer alkyl chain at N1; potential pharmacokinetic differences
5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one C₉H₉N₃O 5-Me, 7-Me 175.19 Lacks cyclopropyl and thiol groups; simpler scaffold for SAR studies
7-Oxopyrido[2,3-d]pyrimidinyl derivatives Varies Varied substituents (e.g., acetyl, aryl) ~250–300 Covalent EGFR inhibitors; modified for kinase selectivity
Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one C₁₂H₈N₃OS Fused thiophene ring 242.27 Enhanced π-stacking interactions; BET bromodomain inhibitor candidate

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Binding: The cyclopropyl group at N1 in the target compound introduces steric hindrance and metabolic stability compared to the ethyl group in its analog . This may improve resistance to oxidative degradation in vivo .

Biological Activity: Pyridopyrimidinones with thiol groups (e.g., the target compound) show promise in anticancer research due to thiol-mediated interactions with cellular targets, such as enzyme active sites . Fused-ring derivatives (e.g., pyrido-thieno-pyrimidinones) exhibit improved affinity for bromodomains (BET proteins) via π-stacking, a property less pronounced in non-fused analogs .

Synthetic Pathways: The target compound is synthesized via cyclocondensation of 6-aminothiouracil with chalcone derivatives, a method shared with other 2-mercapto-pyridopyrimidinones . Ethyl and methyl analogs are synthesized similarly but require alkylation steps for N1 substitution .

Applications in Drug Development: The target compound’s cyclopropyl-thiol combination is unique in pyridopyrimidinone libraries, making it a candidate for selective kinase inhibitors (e.g., EGFR mutants) and covalent binders . In contrast, 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one (lacking thiol/cyclopropyl groups) serves as a baseline scaffold for structure-activity relationship (SAR) studies .

Q & A

Q. What are the established synthetic pathways for 1-Cyclopropyl-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one?

The compound can be synthesized via cyclization of precursors such as 2-amino-4,6-dimethyl nicotinamide with substituted aldehydes, followed by oxidation. For example, 2-thioxo intermediates (e.g., 5,7-dimethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one) are synthesized using 6-aminothiouracil and acetylacetone in trifluoroacetic acid, yielding high purity (96% yield) . Subsequent substitution of the thiol group with cyclopropylamine under basic conditions introduces the cyclopropyl moiety .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • 1H/13C NMR : Assignments for aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (C=O at ~165 ppm) are critical. Substituents like cyclopropyl and methyl groups produce distinct splitting patterns and shifts (e.g., cyclopropyl protons at δ 1.0–1.5 ppm) .
  • IR spectroscopy : Peaks at ~3200 cm⁻¹ (N–H stretch) and ~1670 cm⁻¹ (C=O stretch) confirm the pyrimidinone core .
  • Mass spectrometry (HR-MS) : Molecular ion peaks (e.g., m/z 311.41 for C₁₇H₁₇N₃OS) validate the molecular formula .

Q. What initial biological screening methods are recommended?

  • Antimicrobial assays : Use broth microdilution to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
  • Anticancer activity : MTT assays on cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
  • Dose-response curves : Analyze IC₅₀ values to assess potency .

Advanced Research Questions

Q. How can reaction yields be optimized during cyclocondensation steps?

  • Solvent selection : Trifluoroacetic acid enhances cyclization efficiency compared to acetic acid, as observed in the synthesis of 5,7-dimethyl-2-thioxo derivatives .
  • Temperature control : Maintain 80–90°C for 6–8 hours to avoid side reactions (e.g., over-oxidation) .
  • Catalyst screening : Explore Lewis acids (e.g., ZnCl₂) to accelerate imine formation in precursor synthesis .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

  • Variable substituent effects : The cyclopropyl group’s ring strain may downfield-shift adjacent protons, requiring DFT calculations to validate NMR assignments .
  • Tautomeric equilibria : Use dynamic NMR (DNMR) to monitor keto-enol tautomerism in the pyrimidinone ring, which affects chemical shift reproducibility .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Modify substituents : Replace the cyclopropyl group with other alkyl/aryl groups (e.g., phenyl, isopropyl) to assess steric/electronic effects on bioactivity .
  • Thiol vs. methylthio : Compare 2-mercapto and 2-methylthio analogs to evaluate the role of sulfur nucleophilicity in target binding .
  • Docking studies : Use PyMOL or AutoDock to model interactions with bacterial DNA gyrase or human topoisomerase II .

Q. What mechanistic insights explain divergent reaction outcomes in analogous pyridopyrimidine syntheses?

  • Oxidation state control : Over-oxidation of dihydropyrido intermediates (e.g., 7→8 in ) may lead to byproducts; monitor with TLC and adjust oxidizing agents (e.g., H₂O₂ vs. KMnO₄) .
  • Regioselectivity : Steric hindrance from 5,7-dimethyl groups directs substitution to the 2-position, as shown in comparative studies of aryl-aldehyde condensations .

Methodological Notes

  • Avoiding common pitfalls : Ensure anhydrous conditions during cyclopropane ring formation to prevent hydrolysis .
  • Reproducibility : Pre-purify aldehydes via column chromatography (silica gel, hexane/EtOAc) to eliminate impurities affecting cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
1-Cyclopropyl-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.